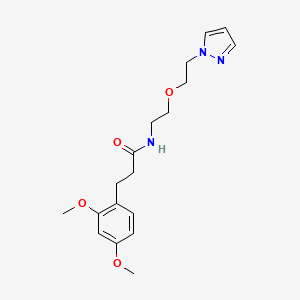
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide, also known as PEP005, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to a class of compounds called ingenols, which are derived from the sap of Euphorbia peplus, a plant commonly known as petty spurge. PEP005 has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action has been extensively studied.
Scientific Research Applications
Antidepressant Potential and SAR Studies
A study by Bailey et al. (1985) on a closely related compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, highlighted its potential as an antidepressant with reduced side effects. The research emphasized the importance of structure-activity relationships (SAR) in identifying effective antidepressants with minimized anticholinergic action and no antagonism of antihypertensive effects, pointing towards the intricate balance required in drug design for therapeutic efficacy and safety (D. M. Bailey et al., 1985).
Structural Insights from Crystallography
The annular tautomerism and crystal structure of NH-pyrazoles were explored by Cornago et al. (2009), providing foundational knowledge on the behavior of pyrazole derivatives in both solid and solution states. This research has implications for understanding the structural characteristics of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide, as the tautomerism and hydrogen bonding patterns observed can influence the compound's biological activity and solubility (P. Cornago et al., 2009).
Multi-functional Ligands and Coordination Chemistry
Research on palladium(II) chloride complexes with pyrazol-1-yl)propanamide derivatives underscores the versatility of these compounds as ligands in coordination chemistry. This study by Palombo et al. (2019) not only showcases the potential of pyrazole derivatives in forming structurally diverse complexes but also hints at applications ranging from catalysis to the development of new materials (Tyler Palombo et al., 2019).
Cytotoxic Properties and Anticancer Research
Kodadi et al. (2007) focused on the cytotoxic properties of pyrazole compounds against tumor cell lines, revealing significant activity that depended on substituents linked to the pyrazolic rings. Such research is crucial for understanding how structural modifications of compounds like N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide can enhance their efficacy as anticancer agents (M. E. Kodadi et al., 2007).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-23-16-6-4-15(17(14-16)24-2)5-7-18(22)19-9-12-25-13-11-21-10-3-8-20-21/h3-4,6,8,10,14H,5,7,9,11-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPFMJXDEJCDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCCOCCN2C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


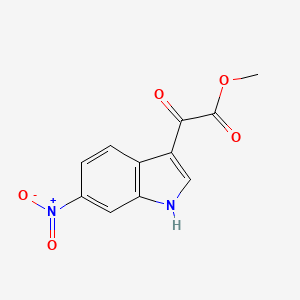
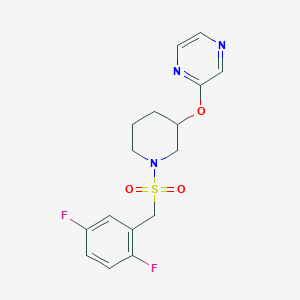
![Rel-(3aR,6aS)-6a-methoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2965924.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2965926.png)
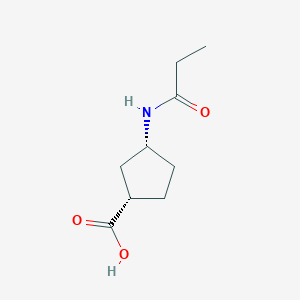
![1-(3,4-difluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965928.png)
![2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2965931.png)
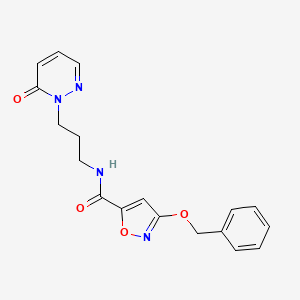

![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)
![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2965940.png)

